molecular formula C7H6Cl2O3S B12216970 3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride

3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride

Cat. No.: B12216970
M. Wt: 241.09 g/mol
InChI Key: BCHGKXNAZQTZKB-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O3S. It is a derivative of benzene, characterized by the presence of a chlorine atom, a hydroxyl group, a methyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride typically involves the chlorination of 2-hydroxy-5-methylbenzenesulfonic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Phosphorus Pentachloride (PCl5): Another chlorinating agent.

    Amines, Alcohols, Thiols: Nucleophiles for substitution reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methylbenzenesulfonic Acid: The precursor to 3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride.

    3-Chloro-2-hydroxybenzenesulfonyl Chloride: Lacks the methyl group present in this compound.

    2-Hydroxy-5-methylbenzenesulfonyl Chloride: Lacks the chlorine atom present in this compound.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H6Cl2O3S

Molecular Weight

241.09 g/mol

IUPAC Name

3-chloro-2-hydroxy-5-methylbenzenesulfonyl chloride

InChI

InChI=1S/C7H6Cl2O3S/c1-4-2-5(8)7(10)6(3-4)13(9,11)12/h2-3,10H,1H3

InChI Key

BCHGKXNAZQTZKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)O)S(=O)(=O)Cl

Origin of Product

United States

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